

IR and mass spectrometry analysis of chlorocyclohexane

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Compound of Interest		
Compound Name:	Chlorocyclohexane	
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An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of **Chlorocyclohexane**

This guide provides a comprehensive overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of **chlorocyclohexane**. Tailored for researchers, scientists, and professionals in drug development, this document details the principles, experimental methodologies, and data interpretation for the structural elucidation of this compound.

Introduction to Chlorocyclohexane Analysis

Chlorocyclohexane (C₆H₁₁Cl) is a halogenated cyclic alkane. Its analysis is fundamental for quality control, reaction monitoring, and structural confirmation in various chemical and pharmaceutical applications. Structurally, **chlorocyclohexane** exists as a dynamic equilibrium between two chair conformations: one with the chlorine atom in an axial position and the other in an equatorial position. The equatorial conformer is generally more stable. Spectroscopic methods like IR and MS are indispensable for confirming its molecular structure and providing insights into its chemical properties.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states.[1] These absorptions correspond to



specific molecular vibrations, such as stretching and bending of chemical bonds, making IR spectroscopy an excellent tool for identifying functional groups.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal preparation.

Methodology:

- Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) of the FT-IR spectrometer is clean. Record a background spectrum of the clean, empty crystal.[3]
- Sample Application: Place a single drop of liquid chlorocyclohexane directly onto the center of the ATR crystal.
- Pressure Application: Lower the instrument's pressure anvil to press the sample firmly against the crystal, ensuring good contact.
- Data Acquisition: Initiate the scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[4]
- Data Processing: The resulting interferogram is converted into an absorbance or transmittance spectrum via a Fourier Transform. The background spectrum is automatically subtracted from the sample spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement.

IR Spectrum Data and Interpretation

The IR spectrum of **chlorocyclohexane** is characterized by absorptions corresponding to C-H and C-Cl bonds within the cyclohexane ring. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations unique to the molecule's overall structure. [5]



Table 1: Characteristic Infrared Absorption Bands for Chlorocyclohexane

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
2950 - 2845	C-H Stretch (sp ³ C-H)	Strong	Characteristic of the C-H bonds in the saturated cyclohexane ring.[5] Multiple peaks are typically observed in this region.
1480 - 1440	C-H Bend (CH₂ Scissoring)	Medium	Corresponds to the bending vibration of the methylene groups within the cyclohexane ring.[5]
~730	C-Cl Stretch (Equatorial)	Strong	The C-Cl stretching frequency is conformation-dependent. The band for the more stable equatorial conformer is typically observed at a higher wavenumber.[6][7]
~680	C-Cl Stretch (Axial)	Strong	The C-Cl stretching frequency for the less stable axial conformer. The relative intensities of the two C-Cl bands can be used to study conformational equilibrium.[6]

Mass Spectrometry (MS) Analysis



Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with highenergy electrons, causing ionization and subsequent fragmentation.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for volatile compounds like **chlorocyclohexane**, as it separates the analyte from any impurities before it enters the mass spectrometer.

Methodology:

- Sample Preparation: Dilute the **chlorocyclohexane** sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: Inject a small volume (typically 1 μL) of the diluted sample into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.
- Ionization: As **chlorocyclohexane** elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a 70 eV electron beam, forming a high-energy molecular ion ([C₆H₁₁Cl]⁺•).[9]
- Fragmentation: The unstable molecular ion fragments into smaller, charged ions and neutral radicals.
- Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole),
 which separates them based on their m/z ratio.
- Detection: An electron multiplier detects the ions, and a computer generates a mass spectrum plotting relative intensity versus m/z.

Mass Spectrum Data and Interpretation







The mass spectrum of **chlorocyclohexane** shows a molecular ion peak and several characteristic fragment peaks. The molecular weight of **chlorocyclohexane** is approximately 118.6 g/mol .[10] The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (3⁵Cl and 3⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Table 2: Major Ions in the Mass Spectrum of Chlorocyclohexane

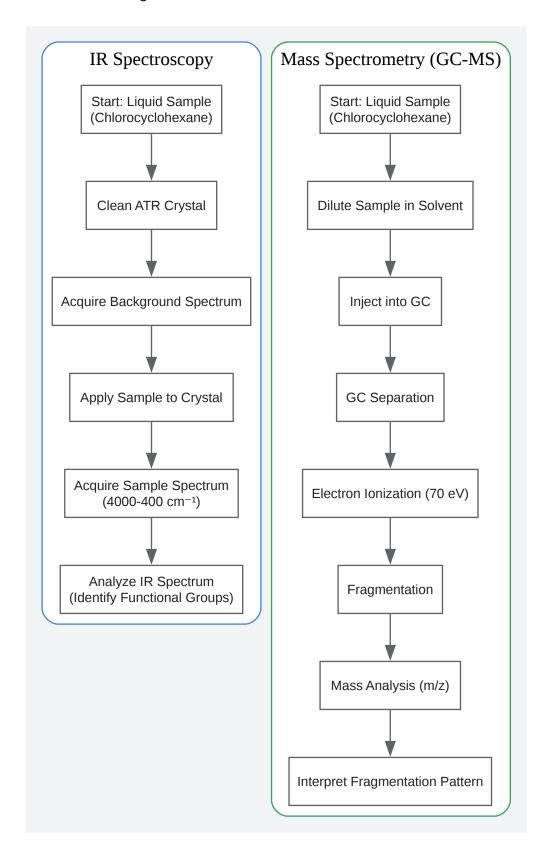


m/z Value	Proposed Fragment Ion	Relative Intensity	Notes
118/120	[C ₆ H ₁₁ Cl]+• (Molecular Ion)	Low	The parent ion peak. The M+2 peak at m/z 120 is due to the ³⁷ Cl isotope and is about one-third the intensity of the m/z 118 peak. [10][11]
83	[C ₆ H ₁₁] ⁺	High	Loss of a chlorine radical (•Cl) from the molecular ion.
82	[C ₆ H ₁₀]+•	High	Loss of hydrogen chloride (HCl) from the molecular ion. This is a very common fragmentation pathway for alkyl halides.
67	[C₅H7] ⁺	High	Further fragmentation of the C ₆ rings, often a result of ring opening followed by cleavage. [9]
55	[C4H7] ⁺	High	A common fragment in the mass spectra of cyclic alkanes.[12]
41	[C₃H₅]+	High	The allyl cation, a stable and common fragment.[9]

Visualization of Workflows and Pathways



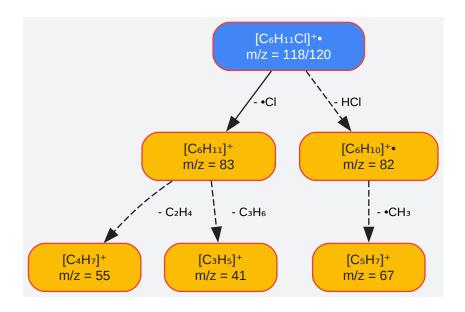
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and molecular fragmentation.





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Caption: Experimental workflows for IR and MS analysis.



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Caption: Key fragmentation pathways of **chlorocyclohexane** in EI-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a powerful and definitive approach for the structural analysis of **chlorocyclohexane**. IR spectroscopy confirms the presence of the alkyl C-H and C-Cl functional groups and can offer insights into the conformational isomers present. Mass spectrometry provides the exact molecular weight and a detailed fragmentation pattern that confirms the elemental composition and connectivity of the molecule. These techniques are essential for ensuring the identity and purity of **chlorocyclohexane** in research and industrial settings.

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